molecular formula C20H32SSn B120006 2-Tributylstannylbenzo[b]thiophene CAS No. 148961-88-0

2-Tributylstannylbenzo[b]thiophene

Cat. No.: B120006
CAS No.: 148961-88-0
M. Wt: 423.2 g/mol
InChI Key: UJPVMOUQRNYNSA-UHFFFAOYSA-N
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Description

2-Tributylstannylbenzo[b]thiophene is a useful research compound. Its molecular formula is C20H32SSn and its molecular weight is 423.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Optoelectronic Properties

2-Tributylstannylbenzo[b]thiophene derivatives, such as 2,5-bis(tributylstannyl)thiophene 1,1-dioxide, have been explored for their potential in tuning optoelectronic properties. These derivatives are utilized in Stille cross-coupling reactions, contributing to the development of thiophene 1,1-dioxides with varied substituents, impacting their reduction potential and optoelectronic characteristics (Tsai et al., 2013).

Synthesis of Photochromic Compounds

Benzo[b]thiophene derivatives have been used in the synthesis of photochromic thieno-2H-chromenes. The synthesis process involves several steps, including the preparation of hydroxybenzo[b]thiophenes, which are critical intermediates in the formation of these photochromic compounds (Queiroz et al., 2000).

Palladium-Mediated Coupling for Tubulin Binding Agents

In the synthesis of tubulin binding agents, a novel palladium-mediated coupling approach involving 2,3-disubstituted benzo[b]thiophenes has been developed. This method offers a flexible and convergent access to these compounds, which are significant in the field of medicinal chemistry (Flynn et al., 2001).

Development of Semiconductors

Tributylstannylthiophene derivatives have been instrumental in the synthesis of semiconductors like tetrathienoanthracene isomers. These materials demonstrate remarkable thermal stability and show potential in optoelectronics due to their photoluminescent properties (Brusso et al., 2008).

Anticancer Activity of Derivatives

New thiophene derivatives, including those related to benzo[b]thiophene, have shown potential anticancer activity. These derivatives have been synthesized and evaluated in vitro, revealing their inhibitory effects on certain cancer cell lines (Atta & Abdel‐Latif, 2021).

Synthesis of Antidepressants

Benzo[b]thiophene derivatives have been synthesized to obtain dual antidepressant drugs. These compounds exhibit promising activity as both serotonin receptor agonists and serotonin reuptake inhibitors, offering potential in the treatment of depression (Orus et al., 2002).

Development of Organic Electronics

Tributylstannylthiophene derivatives are used in the development of organic electronic materials, particularly in the synthesis of novel hybrid polymers. These polymers have shown potential in applications requiring electroactivity and extended multi-ring systems (Baldwin et al., 2008).

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds, which have shown a wide spectrum of pharmacological properties. These compounds are synthesized starting from basic benzo[b]thiophene derivatives and find applications in medicinal chemistry (Isloor et al., 2010).

Safety and Hazards

2-Tributylstannylbenzo[b]thiophene is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It also causes damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

1-benzothiophen-2-yl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPVMOUQRNYNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370738
Record name (1-Benzothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148961-88-0
Record name (1-Benzothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzothiophen-2-yl)tributylstannane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2.5 M of n-BuLi (3.1 mL/hexane, 7.67 mmol) was added to benzo[b]thiophene (1.05 g, 7.67 mmol/THF (20 mL)) and reacted at 0° C. for 1 hour under a dry and anaerobic operation condition to form a solution. SnBu3Cl (2.38 mL, 8.44 mmol) was then added to the solution and reacted at 0° C. for 30 minutes. After returning to room temperature, the solution was continuously reacted for 8 hours. After the reaction was completed, the solution was extracted by ether (30 mL) and deionized water (50 mL). An organic phase was collected. After removal of ether by a rotary concentrator, the organic phase was purified by reduced-pressure distillation to form a transparent pale yellow oily product (23, 1.76 g, 54%).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
SnBu3Cl
Quantity
2.38 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Tributylstannylbenzo[b]thiophene
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2-Tributylstannylbenzo[b]thiophene

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